1,3-Dimethylindolin-2-one
Overview
Description
1,3-Dimethylindolin-2-one is an organic compound with the molecular formula C10H11NO. It is a derivative of indolin-2-one, characterized by the presence of two methyl groups at the 1 and 3 positions of the indolin-2-one structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylindolin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-acetyl-3,3-dimethyl-1,3-dihydro-indol-2-one with hydrochloric acid. The reaction mixture is refluxed, and the product is extracted using tert-butylmethylether .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxoindolin-2-one derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1,3-Dimethylindolin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Research has shown its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
1,3-Dimethylindolin-2-one can be compared with other similar compounds, such as:
3,3-Dimethylindolin-2-one: Similar in structure but lacks the methyl group at the 1 position.
1,3-Dihydro-1,3-dimethyl-2H-indol-2-one: Another derivative with slight structural variations.
Oxoindolin-2-one derivatives: These compounds share the indolin-2-one core but have different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-dimethyl-3H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)11(2)10(7)12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYYHINCXXUDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456498 | |
Record name | dimethyl oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24438-17-3 | |
Record name | dimethyl oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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